molecular formula C7H2ClF2NO3 B1411616 2,4-Difluoro-6-nitrobenzoyl chloride CAS No. 1803730-41-7

2,4-Difluoro-6-nitrobenzoyl chloride

Cat. No.: B1411616
CAS No.: 1803730-41-7
M. Wt: 221.54 g/mol
InChI Key: LYTHGXKGHYPUNG-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2ClF2NO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, and a nitro group at the 6 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-nitrobenzoyl chloride typically involves the nitration of 2,4-difluorobenzoyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

[ \text{C}_7\text{H}_3\text{ClF}_2 + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_2\text{ClF}_2\text{NO}_3 + \text{H}_2\text{O} ]

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-nitrobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

    Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.

    Substituted Benzoyl Derivatives: Nucleophilic substitution yields various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-6-nitrobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-nitrobenzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction. The nitro group can be reduced to an amino group, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the nitro group, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents makes it a valuable compound in the synthesis of complex organic molecules and in various research applications .

Properties

IUPAC Name

2,4-difluoro-6-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO3/c8-7(12)6-4(10)1-3(9)2-5(6)11(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTHGXKGHYPUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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